molecular formula C9H12F2O3 B8715408 Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Cat. No. B8715408
M. Wt: 206.19 g/mol
InChI Key: VYLFLRGBHDAMOI-UHFFFAOYSA-N
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Patent
US07652057B2

Procedure details

Zinc metal (0.558 g, 10 micron dust, 8.5 mmol) was stirred in THF (2.5 ml) and methane sulphonic acid (0.04 mmol) was added and refluxed at 76° C. for 10 minutes. To this was added 3,3-difluoro-cyclobutanecarbonitrile (500 mg, 4.3 mmol, prepared according to Elend et al. Synth Comm, 2005, 35, 657) and the reaction mixture was heated for a further 10 minutes. Ethyl bromoacetate (0.751 ml, 6.8 mmol) dissolved in THF (0.5 mL) was then injected over a 2 hour period with the aid of a syringe pump and after the addition the mixture was stirred for a further 30 minutes. Aqueous HCl (3 ml of 3 M solution) was added drop-wise at 0° C. and the reaction mixture was then stirred for 17 hours between 0 and 20° C. The reaction mixture was analyzed by MS and TLC which showed the formation of the product and the consumption of the starting material and the reaction was worked up with (2×20 ml) water and (2×20 ml) ethyl acetate, the organic portion was then dried (Na2SO4) and reduced in vacuo. The product was isolated and purified using flash chromatography (AcOEt 7:93 heptane) and 3-(3,3-difluoro-cyclobutyl)-3-oxo-propionic acid ethyl ester (599 mg, 68% yield) was obtained as a colourless liquid. MS (ESI+): 207.1 ([M+H]+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.751 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.558 g
Type
catalyst
Reaction Step Four
Quantity
0.04 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:8])[CH2:5][CH:4]([C:6]#N)[CH2:3]1.Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].Cl.C1C[O:20]CC1>[Zn].CS(O)(=O)=O>[CH2:14]([O:13][C:11](=[O:12])[CH2:10][C:6]([CH:4]1[CH2:5][C:2]([F:8])([F:1])[CH2:3]1)=[O:20])[CH3:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1(CC(C1)C#N)F
Step Two
Name
Quantity
0.751 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.558 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
0.04 mmol
Type
catalyst
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 °C
Stirring
Type
CUSTOM
Details
was stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for a further 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
pump and after the addition the mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred for 17 hours between 0 and 20° C
Duration
17 h
CUSTOM
Type
CUSTOM
Details
the consumption of the starting material
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion was then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The product was isolated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC(=O)C1CC(C1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 599 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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